Avanafil Metabolite M4

Übersicht

Beschreibung

Avanafil-Metabolit M4 ist ein signifikanter Metabolit von Avanafil, einem Phosphodiesterase-Typ-5-Inhibitor, der in erster Linie zur Behandlung von Erektionsstörungen eingesetzt wird. Avanafil wird in der Leber, hauptsächlich durch das Cytochrom-P450-3A4-Enzym, metabolisiert, was zur Bildung mehrerer Metaboliten führt, darunter M4 . Dieser Metabolit macht etwa 23 % der Muttersubstanz aus und behält etwa 18 % der inhibitorischen Potenz für Phosphodiesterase-Typ-5 im Vergleich zu Avanafil .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

Die Synthese von Avanafil und seinen Metaboliten, einschließlich M4, umfasst mehrere Schritte. Die spezifische Syntheseroute für M4 beinhaltet die Hydroxylierung der Muttersubstanz Avanafil, die durch das Cytochrom-P450-3A4-Enzym erleichtert wird .

Industrielle Produktionsverfahren

Die industrielle Produktion von Avanafil und seinen Metaboliten beinhaltet in der Regel die großtechnische chemische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst strenge Qualitätskontrollmaßnahmen, um Verunreinigungen zu überwachen und zu minimieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Avanafil-Metabolit M4 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Der primäre Stoffwechselweg beinhaltet die Oxidation von Avanafil zur Bildung von M4.

Reduktion: Obwohl weniger häufig, können Reduktionsreaktionen auch unter bestimmten Bedingungen auftreten.

Substitution: M4 kann Substitutionsreaktionen eingehen, insbesondere in Gegenwart von Nukleophilen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Reagenzien sind Cytochrom-P450-Enzyme und molekularer Sauerstoff.

Reduktion: Reduktionsmittel wie Natriumborhydrid können unter kontrollierten Bedingungen verwendet werden.

Substitution: Nukleophile Reagenzien wie Amine und Thiole werden häufig verwendet.

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das aus der Oxidation von Avanafil gebildet wird, ist der Metabolit M4 selbst. Weitere Reaktionen können zur Bildung zusätzlicher Metaboliten führen, abhängig von den spezifischen Bedingungen und Reagenzien, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Avanafil-Metabolit M4 hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Wirkmechanismus

Der Wirkmechanismus von Avanafil-Metabolit M4 beinhaltet die Hemmung von Phosphodiesterase-Typ-5, einem Enzym, das für den Abbau von cyclischem Guanosinmonophosphat im Corpus cavernosum verantwortlich ist . Durch die Hemmung dieses Enzyms trägt M4 dazu bei, den Spiegel von cyclischem Guanosinmonophosphat zu erhöhen, was zu einer verstärkten Vasodilatation und einer verbesserten Erektionsfunktion führt .

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile of Avanafil Metabolite M4

Avanafil is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, leading to the formation of two major metabolites: M4 and M16. The pharmacokinetic properties of these metabolites are crucial for understanding their therapeutic potential.

- Protein Binding : M4 is highly protein-bound (95.5% to 97.2%), similar to avanafil, which is approximately 99% bound .

- Inhibitory Potency : The in vitro inhibitory potency of M4 for phosphodiesterase type 5 is approximately 18% that of avanafil, contributing about 4% to the overall pharmacological activity of avanafil .

Erectile Dysfunction

The primary application of avanafil and its metabolites, including M4, is in the treatment of erectile dysfunction. Clinical studies have demonstrated that avanafil is effective in improving erectile function, with M4 contributing to this effect due to its PDE5 inhibitory activity .

Potential Cardiovascular Benefits

Recent studies suggest that PDE5 inhibitors may have cardiovascular benefits beyond treating erectile dysfunction. Given that M4 retains some PDE5 inhibitory activity, it may also contribute to vasodilation effects observed with avanafil. This could lead to potential applications in managing conditions like pulmonary hypertension and other cardiovascular disorders .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of M4 is essential for determining its therapeutic applications:

| Parameter | Avanafil | M4 Metabolite |

|---|---|---|

| Protein Binding | ~99% | 95.5% - 97.2% |

| Maximum Concentration (Cmax) | 1503.82 ng/mL | Data not specified |

| Terminal Half-life | 5 - 17 hours | Data not specified |

| Elimination Route | Feces (62%), Urine (21%) | Data not specified |

The pharmacokinetic profile indicates that while avanafil is rapidly absorbed, the specific pharmacokinetic parameters for M4 require further investigation .

Case Studies and Clinical Trials

Several clinical trials have evaluated the efficacy and safety of avanafil and its metabolites:

- Efficacy in Elderly Patients : A study focused on elderly patients demonstrated significant improvements in erectile function with avanafil administration, suggesting that M4 may play a role in this population's treatment .

- Bioequivalence Studies : Research assessing the bioavailability of avanafil compared to generic formulations indicated consistent pharmacokinetic profiles, reinforcing the reliability of M4's contribution to therapeutic effects .

- Pharmacokinetic Studies : Studies utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) have provided insights into the distribution of both avanafil and its metabolites in biological systems, including brain tissue analysis which suggests potential central nervous system effects .

Wirkmechanismus

The mechanism of action of avanafil metabolite M4 involves the inhibition of phosphodiesterase type 5, an enzyme responsible for the degradation of cyclic guanosine monophosphate in the corpus cavernosum . By inhibiting this enzyme, M4 helps to increase the levels of cyclic guanosine monophosphate, leading to enhanced vasodilation and improved erectile function .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Sildenafil: Ein weiterer Phosphodiesterase-Typ-5-Inhibitor, der zur Behandlung von Erektionsstörungen eingesetzt wird.

Tadalafil: Bekannt für seine längere Wirkdauer im Vergleich zu anderen Phosphodiesterase-Typ-5-Inhibitoren.

Vardenafil: Ähnlich in Struktur und Funktion zu Avanafil, aber mit unterschiedlichen pharmakokinetischen Eigenschaften.

Einzigartigkeit von Avanafil-Metabolit M4

Avanafil-Metabolit M4 ist einzigartig aufgrund seines spezifischen Stoffwechselwegs und seiner teilweisen Beibehaltung der inhibitorischen Potenz für Phosphodiesterase-Typ-5 . Dies macht es zu einer wichtigen Verbindung für das Verständnis des gesamten pharmakologischen Profils von Avanafil und seiner potenziellen therapeutischen Wirkungen .

Biologische Aktivität

Avanafil, a phosphodiesterase type 5 (PDE5) inhibitor approved by the FDA for the treatment of erectile dysfunction, is metabolized primarily in the liver to form several metabolites, with M4 being one of the most significant. This article delves into the biological activity of Avanafil Metabolite M4, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Overview of Avanafil and Its Metabolites

Avanafil is predominantly metabolized by the cytochrome P450 enzyme CYP3A4, leading to the formation of two major metabolites: M4 and M16. The plasma concentrations of these metabolites are approximately 23% and 29% that of the parent compound, respectively . Among these, M4 is notable for its biological activity:

- Inhibitory Potency : The M4 metabolite exhibits an in vitro inhibitory potency for PDE5 that is about 18% of that of avanafil itself, contributing approximately 4% to the total pharmacological activity .

- Protein Binding : M4 is highly protein-bound in plasma, with binding rates ranging from 95.5% to 97.2%, which affects its distribution and efficacy .

Pharmacokinetics and Metabolism

The pharmacokinetics of avanafil and its metabolites are crucial for understanding their biological activity:

- Absorption and Distribution : After oral administration, avanafil is rapidly absorbed, with a median time to maximum plasma concentration () of 30-45 minutes in fasting conditions . The distribution volume for avanafil ranges from 47 to 83 L .

- Elimination : Approximately 62% of the administered dose is excreted in feces and about 21% in urine as metabolites .

- Half-life : The elimination half-life varies between studies but generally falls within the range of 5 to 17 hours .

The primary mechanism through which M4 exerts its effects involves the inhibition of PDE5. This inhibition leads to increased levels of cyclic guanosine monophosphate (cGMP), promoting vasodilation and enhancing erectile function. The specific biological activities include:

- Vasodilation : By inhibiting PDE5, M4 enhances blood flow to the corpus cavernosum during sexual stimulation.

- Potential CNS Effects : Some studies suggest that PDE5 inhibitors can cross the blood-brain barrier, indicating potential central nervous system effects .

Comparative Data on Metabolites

The following table summarizes key characteristics of Avanafil and its major metabolites:

| Characteristic | Avanafil | Metabolite M4 | Metabolite M16 |

|---|---|---|---|

| Plasma Concentration | N/A | ~23% | ~29% |

| Inhibitory Potency (PDE5) | 100% | ~18% | Inactive |

| Contribution to Activity | 100% | ~4% | 0% |

| Protein Binding | ~99% | ~95.5-97.2% | ~81.2-85.7% |

| Route of Elimination | Feces (62%), Urine (21%) | N/A | N/A |

Case Studies and Clinical Findings

Several clinical studies have explored the efficacy and safety profile of avanafil and its metabolites:

- Efficacy in Different Populations : Clinical trials have indicated that avanafil is effective across various age groups, including elderly patients with erectile dysfunction. Studies show no significant differences in pharmacokinetics between younger and older adults .

- Impact on Hepatic Impairment : Research indicates that mild hepatic impairment does not significantly alter the exposure levels to avanafil or its metabolites, suggesting a favorable safety profile for patients with liver conditions .

- Adverse Effects : Common adverse effects reported include upper respiratory infections and nasopharyngitis; however, these are generally mild .

Eigenschaften

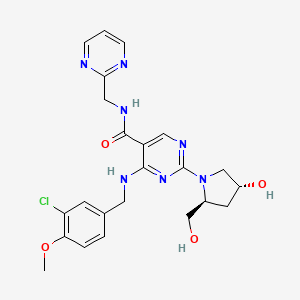

Molekularformel |

C23H26ClN7O4 |

|---|---|

Molekulargewicht |

499.9 g/mol |

IUPAC-Name |

4-[(3-chloro-4-methoxyphenyl)methylamino]-2-[(2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidin-1-yl]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide |

InChI |

InChI=1S/C23H26ClN7O4/c1-35-19-4-3-14(7-18(19)24)9-27-21-17(22(34)28-11-20-25-5-2-6-26-20)10-29-23(30-21)31-12-16(33)8-15(31)13-32/h2-7,10,15-16,32-33H,8-9,11-13H2,1H3,(H,28,34)(H,27,29,30)/t15-,16+/m0/s1 |

InChI-Schlüssel |

STICMRYZQZNHAV-JKSUJKDBSA-N |

SMILES |

COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CC(CC4CO)O)Cl |

Isomerische SMILES |

COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4C[C@@H](C[C@H]4CO)O)Cl |

Kanonische SMILES |

COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CC(CC4CO)O)Cl |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Avanafil metabolite M4 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.